
Benzenethiol--N,N-diethylethanamine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenethiol–N,N-diethylethanamine (1/1) is a compound formed by the combination of benzenethiol and N,N-diethylethanamine in a 1:1 ratio. Benzenethiol, also known as thiophenol, is an organosulfur compound with the formula C6H5SH. It is characterized by a benzene ring attached to a thiol group. N,N-diethylethanamine, commonly known as triethylamine, is a tertiary amine with the formula (C2H5)3N. This compound is widely used in organic synthesis and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol–N,N-diethylethanamine (1/1) typically involves the reaction of benzenethiol with N,N-diethylethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Benzenethiol–N,N-diethylethanamine (1/1) involves large-scale synthesis using automated reactors. The reactants are fed into the reactor in precise stoichiometric ratios, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity. The product is then separated and purified using industrial-scale distillation or chromatography.
化学反応の分析
Types of Reactions
Benzenethiol–N,N-diethylethanamine (1/1) undergoes various chemical reactions, including:
Oxidation: The thiol group in benzenethiol can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or amine derivatives.
Substitution: Nitrobenzenes, halobenzenes, sulfonated benzenes.
科学的研究の応用
Benzenethiol–N,N-diethylethanamine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzenethiol–N,N-diethylethanamine (1/1) involves the interaction of its thiol and amine groups with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or activation of their functions. The amine group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
Benzenethiol: Similar in structure but lacks the amine group.
N,N-diethylethanamine: Similar in structure but lacks the thiol group.
Thiophenol: Another name for benzenethiol, similar in properties.
Uniqueness
Benzenethiol–N,N-diethylethanamine (1/1) is unique due to the presence of both thiol and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
37602-52-1 |
|---|---|
分子式 |
C12H21NS |
分子量 |
211.37 g/mol |
IUPAC名 |
benzenethiol;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C6H6S/c1-4-7(5-2)6-3;7-6-4-2-1-3-5-6/h4-6H2,1-3H3;1-5,7H |
InChIキー |
RCLSHBDBAGGVLW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1=CC=C(C=C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


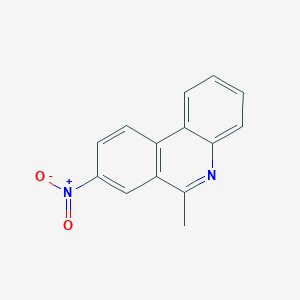
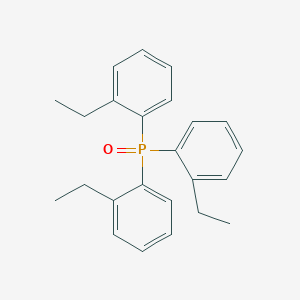

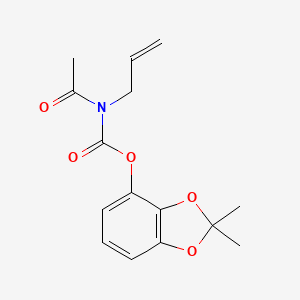
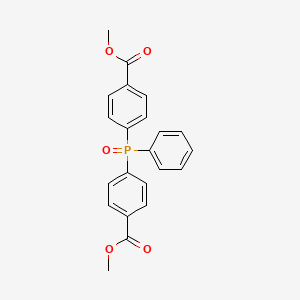
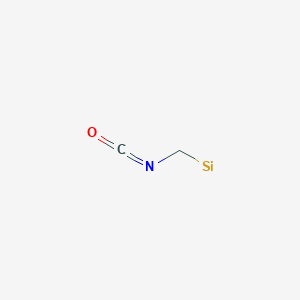
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)

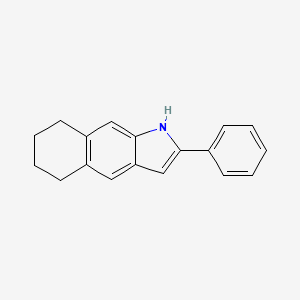

![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)


